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molecular formula C13H14ClNOS B8421453 N-(2-(2-thienyl)-2-hydroxyethyl)-o-chlorobenzylamine

N-(2-(2-thienyl)-2-hydroxyethyl)-o-chlorobenzylamine

Cat. No. B8421453
M. Wt: 267.77 g/mol
InChI Key: IKUTZVBWGBSOEI-UHFFFAOYSA-N
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Patent
US06495691B1

Procedure details

Literature precedent for ticlopidine (J. P. Maffrand, R. Boigegrain, Heterocycles, 1979, 12, 1479; FR 2,424,278) shows that (2-thienyl)ethylene oxide 14 reacts with o-chlorobenzylamine to provide the desired N-(2-(2-thienyl)-2-hydroxyethyl)-o-chlorobenzylamine in low yield due to lack of regioselectivity in the epoxide ring opening (Scheme 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([Cl:17])=[C:5]([CH2:7][N:8]2C[C:12]3[CH:13]=[CH:14][S:15][C:11]=3[CH2:10][CH2:9]2)[CH:6]=1.S1C=CC=C1C1[O:25]C1.ClC1C=CC=CC=1CN>>[S:15]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH:10]([OH:25])[CH2:9][NH:8][CH2:7][C:5]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[Cl:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)CN2CCC3=C(C=CS3)C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(CNCC1=C(C=CC=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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